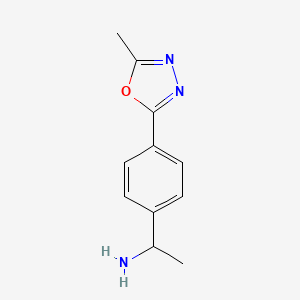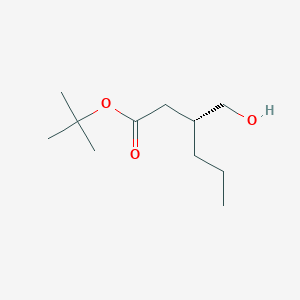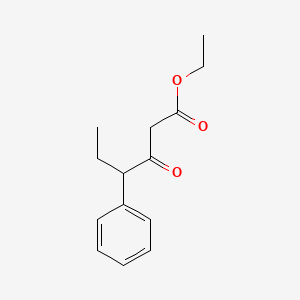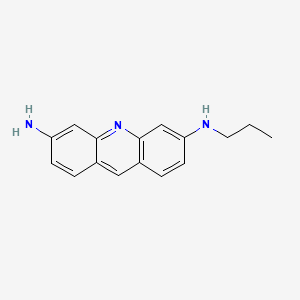
3,6-Acridinediamine, N-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Acridinediamine, N-propyl-: is a derivative of acridine, a heterocyclic organic compound. This compound is characterized by the presence of amino groups at the 3 and 6 positions of the acridine ring, with an additional propyl group attached to the nitrogen atom. Acridine derivatives are known for their applications in various fields, including medicinal chemistry, due to their biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Acridinediamine, N-propyl- typically involves the introduction of amino groups at the 3 and 6 positions of the acridine ring, followed by the attachment of a propyl group to the nitrogen atom. One common method involves the reaction of acridine with nitrous acid to form the corresponding diazonium salt, which is then reduced to yield the diamino derivative. The propyl group can be introduced through alkylation reactions using propyl halides under basic conditions .
Industrial Production Methods: Industrial production of 3,6-Acridinediamine, N-propyl- may involve similar synthetic routes but on a larger scale. The process typically includes steps such as nitration, reduction, and alkylation, with careful control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 3,6-Acridinediamine, N-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acylation can be carried out using acyl chlorides, while alkylation can be achieved using alkyl halides under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Acylated and alkylated derivatives.
科学的研究の応用
3,6-Acridinediamine, N-propyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to intercalate with DNA.
作用機序
The primary mechanism of action of 3,6-Acridinediamine, N-propyl- involves DNA intercalation . By inserting itself between the base pairs of DNA, the compound disrupts the normal structure and function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to intercalate with DNA makes it a potent antimicrobial and anticancer agent .
類似化合物との比較
3,6-Diaminoacridine: Similar in structure but lacks the propyl group.
Acriflavine: Another acridine derivative with similar DNA intercalating properties.
Proflavine: Known for its antiseptic properties and DNA intercalation ability
Uniqueness: 3,6-Acridinediamine, N-propyl- is unique due to the presence of the propyl group, which can influence its solubility, reactivity, and biological activity. This structural modification can enhance its effectiveness in certain applications compared to its analogs .
特性
CAS番号 |
64332-91-8 |
|---|---|
分子式 |
C16H17N3 |
分子量 |
251.33 g/mol |
IUPAC名 |
3-N-propylacridine-3,6-diamine |
InChI |
InChI=1S/C16H17N3/c1-2-7-18-14-6-4-12-8-11-3-5-13(17)9-15(11)19-16(12)10-14/h3-6,8-10,18H,2,7,17H2,1H3 |
InChIキー |
QCBSHVLUPLNISM-UHFFFAOYSA-N |
正規SMILES |
CCCNC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


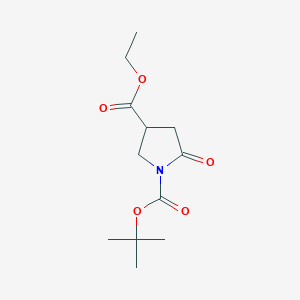
![7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B15244377.png)
![3-(tert-Butyl)-6-fluoro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15244381.png)
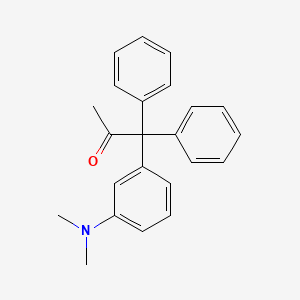
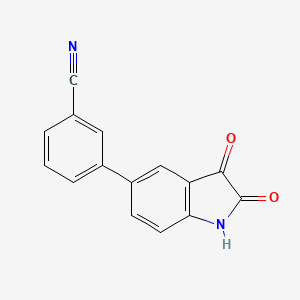
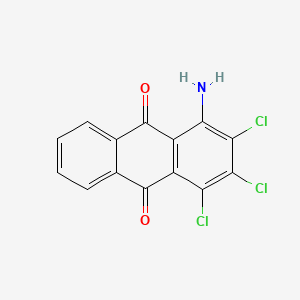
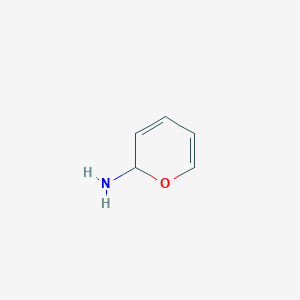
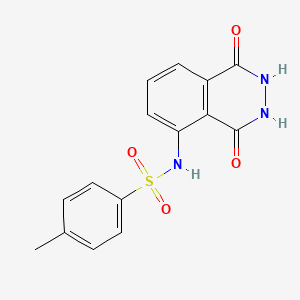
![5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol](/img/structure/B15244418.png)
![(1R,2R,4S)-2-[(1R)-1,2-dihydroxyethyl]-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B15244424.png)
![Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B15244428.png)
